molecular formula C21H38N2O3SSi2 B13033673 (R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one

(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one

Katalognummer: B13033673
Molekulargewicht: 454.8 g/mol
InChI-Schlüssel: ZPYHQFRRUXPORK-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring tert-butyldimethylsilyl groups. These groups are often used in organic synthesis to protect hydroxyl groups due to their stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one typically involves multiple steps. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride, followed by the formation of the benzo[d]thiazol-2(3H)-one core. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

®-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one is used as an intermediate in the synthesis of more complex molecules. Its stable tert-butyldimethylsilyl groups make it a valuable compound for protecting sensitive hydroxyl groups during multi-step syntheses .

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of ®-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The tert-butyldimethylsilyl groups protect the hydroxyl groups, allowing the compound to interact with other molecules without undergoing unwanted reactions. This makes it a valuable tool in synthetic chemistry and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of tert-butyldimethylsilyl groups in ®-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one provides it with unique stability and reactivity properties. These groups protect the hydroxyl groups, allowing for selective reactions and making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C21H38N2O3SSi2

Molekulargewicht

454.8 g/mol

IUPAC-Name

7-[(1R)-2-amino-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[tert-butyl(dimethyl)silyl]oxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C21H38N2O3SSi2/c1-20(2,3)28(7,8)25-15-12-11-14(18-17(15)23-19(24)27-18)16(13-22)26-29(9,10)21(4,5)6/h11-12,16H,13,22H2,1-10H3,(H,23,24)/t16-/m0/s1

InChI-Schlüssel

ZPYHQFRRUXPORK-INIZCTEOSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(=C(C=C1)[C@H](CN)O[Si](C)(C)C(C)(C)C)SC(=O)N2

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(=C(C=C1)C(CN)O[Si](C)(C)C(C)(C)C)SC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.